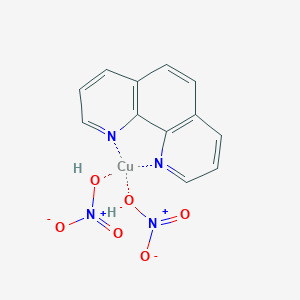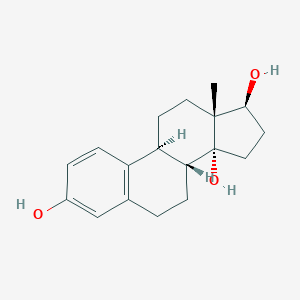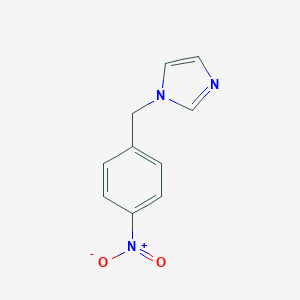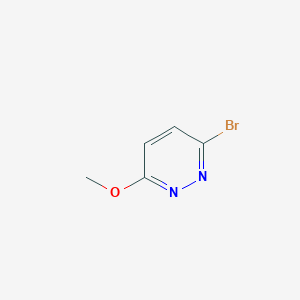
6-Nitroquinolin-8-ol
Vue d'ensemble
Description
6-Nitroquinolin-8-ol is a chemical compound that is part of the quinoline family, characterized by the presence of a nitro group at the 6th position of the quinoline ring. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of 6-Nitroquinolin-8-ol derivatives has been explored through various methods. One approach involves the cyclocondensation of 6-nitroquinoline with aromatic hydrazones in the presence of sodium hydride in DMF, which yields pyrazolo[3,4-f]quinolines and triazino[6,5-f]quinolines depending on the substituents on the hydrazones . Another study focused on the regioselective nitration of tetrahydroquinoline, achieving total regioselectivity for nitration at the 6-position, which is a critical step in the synthesis of 6-nitroquinoline derivatives . Additionally, the synthesis optimization of 6-nitro-3,4-dihydroquinazolin-4-one has been reported, with temperature and reaction time being identified as key factors influencing the nitration process .
Molecular Structure Analysis
The molecular structure of 6-nitroquinolin-8-ol derivatives has been characterized using various spectroscopic techniques. X-ray diffraction (XRD), IR, 1D-NMR, and 2D-NMR spectroscopy have been employed to elucidate the structure of 6-nitroquinazoline-2,4(1H,3H)-dione, revealing the presence of hydrogen bonding in the crystal packing . Similarly, the structure of 6-nitro-3,4-dihydroquinazolin-4-one has been studied using IR, Mass, 1H, and 13C NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactivity of 6-nitroquinolin-8-ol derivatives includes their ability to undergo cyclocondensation reactions with aromatic hydrazones . The nitro group in these compounds can also be selectively reduced to an amino group, as demonstrated in the synthesis of 6-aminoquinoline derivatives, which are valuable in drug design . The reduction process has been optimized using SnCl2 without the removal of the halo group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-nitroquinolin-8-ol derivatives are influenced by the presence of the nitro group and the overall molecular structure. The nitro group is a key functional group that can participate in hydrogen bonding, as observed in the crystal structure of 6-nitroquinazoline-2,4(1H,3H)-dione . The synthesis conditions, such as temperature and reaction time, play a significant role in determining the yield and purity of these compounds . The regioselectivity of nitration reactions is also a critical aspect that affects the properties of the synthesized molecules .
Applications De Recherche Scientifique
6-Nitroquinolin-8-ol is a type of quinoline derivative. Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit a broad spectrum of bio-responses, including:
- Antimalarial
- Antimicrobial
- Antimycobacterial
- Antidepressant
- Anticonvulsant
- Antiviral
- Anticancer
- Antihypertensive
- Anti-inflammatory
These derivatives are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-nitroquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-7(11(13)14)4-6-2-1-3-10-9(6)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBQGQLGXJDKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345533 | |
| Record name | 6-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitroquinolin-8-ol | |
CAS RN |
16727-28-9 | |
| Record name | 6-nitroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Nitroquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[cycloheptane-1,3'-[3H]indole]-2'-carboxanilide](/img/structure/B96064.png)










![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)

